(5-Nitrofuran-2-yl)methanesulfonyl chloride
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Overview
Description
(5-Nitrofuran-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H4ClNO5S and a molecular weight of 225.61 g/mol . It is a derivative of nitrofuran, a class of compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methanesulfonyl chloride typically involves the nitration of furan derivatives followed by sulfonylation. One common method starts with the nitration of furfural to produce 5-nitrofuran-2-carbaldehyde . This intermediate is then subjected to sulfonylation using chlorosulfonic acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Nitrofuran-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields (5-Aminofuran-2-yl)methanesulfonyl chloride .
Scientific Research Applications
Chemistry
In chemistry, (5-Nitrofuran-2-yl)methanesulfonyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds .
Biology
In biological research, it is used to study the effects of nitrofuran derivatives on microbial growth and resistance .
Medicine
In medicine, derivatives of this compound are investigated for their potential antibacterial and antifungal properties .
Industry
In the industrial sector, it is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)methanesulfonyl chloride involves its interaction with microbial enzymes. The nitro group is reduced to form reactive intermediates that can damage microbial DNA and proteins, leading to cell death . The molecular targets include nitroreductases and other enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Nitrofurantoin: Used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
(5-Nitrofuran-2-yl)methanesulfonyl chloride is unique due to its specific sulfonyl chloride group, which imparts distinct reactivity and biological activity compared to other nitrofuran derivatives .
Properties
Molecular Formula |
C5H4ClNO5S |
---|---|
Molecular Weight |
225.61 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H4ClNO5S/c6-13(10,11)3-4-1-2-5(12-4)7(8)9/h1-2H,3H2 |
InChI Key |
GDEPEMILSJQYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CS(=O)(=O)Cl |
Origin of Product |
United States |
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